molecular formula C10H13BrO B3291446 1-Bromo-2-ethoxy-3,5-dimethylbenzene CAS No. 872823-80-8

1-Bromo-2-ethoxy-3,5-dimethylbenzene

Cat. No.: B3291446
CAS No.: 872823-80-8
M. Wt: 229.11 g/mol
InChI Key: QVDHGJMKWRGYKS-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-3,5-dimethylbenzene is an organic compound belonging to the class of aromatic bromides It is characterized by a benzene ring substituted with a bromine atom, an ethoxy group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-3,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves the bromination of 2-ethoxy-3,5-dimethylbenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethoxy-3,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction Reactions: Reduction can lead to the formation of the corresponding ethoxy-dimethylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Major Products:

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Major products are phenols or quinones.

    Reduction: The primary product is 2-ethoxy-3,5-dimethylbenzene.

Scientific Research Applications

1-Bromo-2-ethoxy-3,5-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-3,5-dimethylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a benzenonium intermediate. This intermediate then loses a proton to regenerate the aromatic ring, resulting in the substituted product .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-ethoxy-3,5-dimethylbenzene is unique due to the presence of both an ethoxy group and a bromine atom on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in

Properties

IUPAC Name

1-bromo-2-ethoxy-3,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-4-12-10-8(3)5-7(2)6-9(10)11/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDHGJMKWRGYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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